8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C22H23ClFN3O and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Chemical Synthesis : Research on triazole derivatives, including their synthesis and structural analysis, provides foundational knowledge that could be applicable to synthesizing and understanding the properties of "8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one". For example, the study on the synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives highlights the importance of π-hole tetrel bonding interactions, which could be relevant for understanding the chemical behavior and potential applications of similar compounds (Ahmed et al., 2020).
Structural Analysis : Analyses such as Hirshfeld surface analysis and DFT calculations, used in the study of triazole derivatives, offer methods for assessing the molecular interactions and stability of complex organic compounds. This analytical approach can be applied to investigate the structural features of "8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" and predict its reactivity and interaction with other molecules (Ahmed et al., 2020).
Biological and Pharmacological Activities
Antitumor and Anticonvulsant Activities : Compounds with triazaspirodecene structures have been evaluated for their biological activities, including antitumor and anticonvulsant effects. For instance, novel spirocyclic thiazolidin-4-ones showed potential as anti-breast cancer agents and epidermal growth factor receptor inhibitors (Fleita et al., 2013). These findings suggest that "8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" could also possess similar biological activities, warranting further investigation.
Antimicrobial Activities : The synthesis and evaluation of antimicrobial activities of new compounds containing triazole, piperidine, and sulfonamide moieties indicate potential applications in developing new antimicrobial agents (Dalloul et al., 2017). This suggests that "8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" could be explored for antimicrobial properties as part of a broader search for new therapeutic agents.
properties
IUPAC Name |
8-[(2-chloro-4-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O/c1-14-3-4-16(11-15(14)2)20-21(28)26-22(25-20)7-9-27(10-8-22)13-17-5-6-18(24)12-19(17)23/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWOBKYMLJNPPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=C(C=C(C=C4)F)Cl)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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